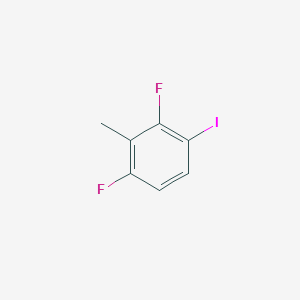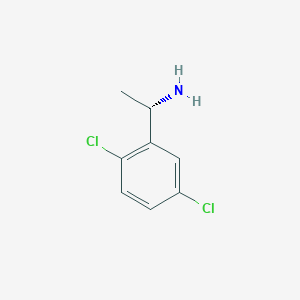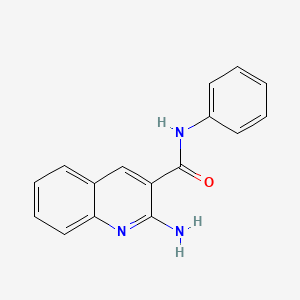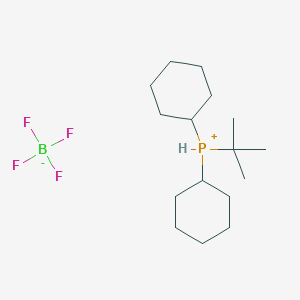
tert-Butyldicyclohexylphosphonium tetrafluoroborate
Übersicht
Beschreibung
Tert-Butyldicyclohexylphosphonium tetrafluoroborate is a chemical compound with the CAS Number: 1220349-00-7 . It has a molecular weight of 342.21 and its linear formula is C16H32BF4P . It is a solid substance and is stored under nitrogen at a temperature of 4°C, protected from light .
Chemical Reactions Analysis
This compound is suitable for various types of coupling reactions . These include Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
The melting point of this compound is between 221-231 °C . It has a functional group of phosphine .Wissenschaftliche Forschungsanwendungen
Electrochemistry and Coordination Polymers
- tert-Butyldicyclohexylphosphonium tetrafluoroborate is used in preparing carbon paste electrodes with excellent conductivity, essential for studying the redox properties of insoluble coordination polymers involving manganese and iron metallocenters. This is significant in electrochemistry for the investigation of metal-based polymers (Shekurov et al., 2016).
Wide Electrochemical Windows in Ionic Liquids
- The compound serves as a binder in novel carbon paste electrodes. These electrodes, containing room temperature ionic liquids with this compound, are notable for their high conductivity and extremely wide electrochemical windows, making them suitable for a range of electrochemical studies (Khrizanforov et al., 2016).
Supramolecular Chemistry and Reactivity
- In supramolecular chemistry, this compound is investigated for its reactivity, particularly in the formation of novel phosphonium di- and monocations. This research provides insights into the behavior and potential applications of phosphonium ions in superacid media (Laali et al., 1993).
Molecular and Supramolecular Structures
- Research on ionic liquids based on this compound explores its use in synthesizing new compounds with unique molecular and supramolecular structures. These studies are crucial for understanding the physical properties and potential applications of such compounds (Ermolaev et al., 2010).
Rare-Earth/Phosphonate Clusters
- The compound is used in the construction of rare-earth phosphonate clusters, which are significant in the study of luminescence and materials chemistry. This research contributes to the development of new materials with potential optical applications (Jin et al., 2018).
Catalysis in Organic Synthesis
- It plays a vital role in Rhodium-catalyzed arylation of heterocycles, a significant method in organic synthesis. The compound, as part of the catalyst system, allows for efficient and functional group tolerant synthesis processes, vital for pharmaceutical chemistry (Lewis et al., 2008).
Stabilizing Organorhodium Intermediates
- In the field of catalysis, this compound is used to stabilize organorhodium intermediates in aqueous media, thus reducing the incidence of protodeboronation. This application is crucial in improving the efficiency and scope of Rhodium-catalyzed reactions (Lautens & Marquardt, 2004).
Phosphonium-Based Electrolytes for Supercapacitors
- The compound is also explored in the development of electrolytes for supercapacitors, highlighting its potential in energy storage technologies. The research focuses on the electrochemical properties and conductivity of these phosphonium-based ionic liquids (Khrizanforov et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-Butyldicyclohexylphosphonium Tetrafluoroborate is a phosphonium compound . Phosphonium compounds are generally used as ligands in various chemical reactions . .
Mode of Action
Phosphonium compounds are generally known to act as ligands, facilitating various types of coupling reactions .
Biochemical Pathways
Phosphonium compounds are generally involved in various types of coupling reactions, such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Eigenschaften
IUPAC Name |
tert-butyl(dicyclohexyl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMLPCCNVCCMRG-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32BF4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


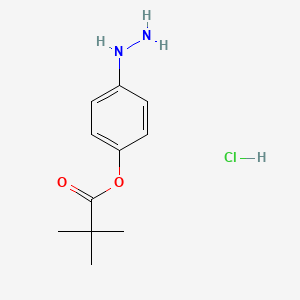
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3176881.png)
